molecular formula C20H26BrN5O B6474528 4-(4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidin-2-yl)morpholine CAS No. 2640958-70-7

4-(4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidin-2-yl)morpholine

Cat. No.: B6474528
CAS No.: 2640958-70-7
M. Wt: 432.4 g/mol
InChI Key: GBJNUDUAZOSYHK-UHFFFAOYSA-N
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Description

4-(4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidin-2-yl)morpholine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidin-2-yl)morpholine typically involves multiple steps. One common approach includes the following steps:

    Formation of the piperazine intermediate: This involves the reaction of 4-bromophenethylamine with piperazine under controlled conditions.

    Coupling with pyrimidine: The piperazine intermediate is then reacted with a pyrimidine derivative to form the desired compound.

    Morpholine incorporation: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidin-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the bromine atom on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidin-2-yl)morpholine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Pharmacology: The compound is investigated for its interactions with biological targets, such as receptors and enzymes.

    Materials Science: It is explored for its potential use in the development of advanced materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-{4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl}pyrimidin-2-yl)morpholine
  • 4-(4-{4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl}pyrimidin-2-yl)morpholine

Uniqueness

4-(4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidin-2-yl)morpholine is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different halogen substitutions.

Properties

IUPAC Name

4-[4-[4-[2-(4-bromophenyl)ethyl]piperazin-1-yl]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26BrN5O/c21-18-3-1-17(2-4-18)6-8-24-9-11-25(12-10-24)19-5-7-22-20(23-19)26-13-15-27-16-14-26/h1-5,7H,6,8-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJNUDUAZOSYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=C(C=C2)Br)C3=NC(=NC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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